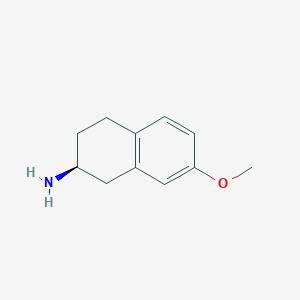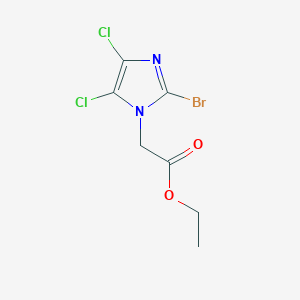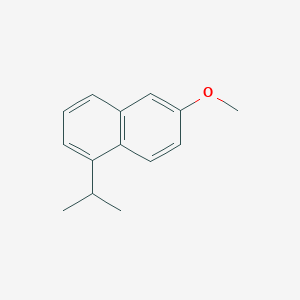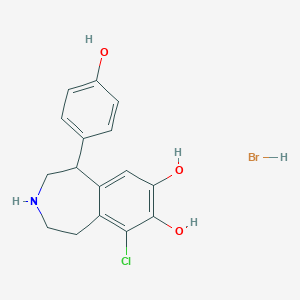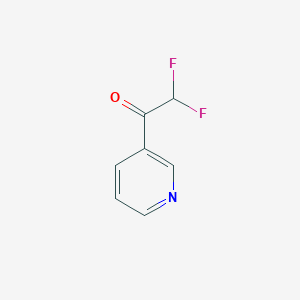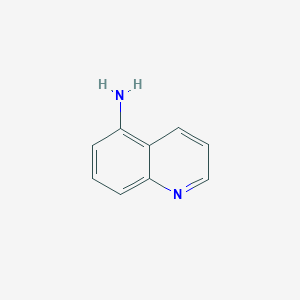
4-(Chloromethyl)-2-fluoro-1-methylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as solid-phase synthesis, Grignard reactions, and diazotization. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the preparation of substituted nitrogenous heterocycles . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene and dichloro(chloromethyl)methylsilane . These methods could potentially be adapted for the synthesis of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as NMR spectroscopy. For instance, the structure of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was elucidated using NMR, suggesting the existence of oligomeric derivatives . This analytical technique could also be applied to determine the structure of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.
Chemical Reactions Analysis
The chemical reactions involving related fluorinated aromatic compounds often include nucleophilic aromatic substitution, as seen in the reaction of aniline with 1-fluoro-2,4-dinitrobenzene . The kinetics of these reactions can vary based on the solvent used and the presence of catalysis. These findings can help predict the reactivity of 4-(Chloromethyl)-2-fluoro-1-methylbenzene in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and the presence of functional groups. For example, the purity and yield of synthesized compounds are critical for their potential industrial application, as demonstrated in the synthesis of 2,4-dichlorofluorobenzene and (Chloromethyl)bis(4-fluorophenyl)methylsilane . These properties would also be important for 4-(Chloromethyl)-2-fluoro-1-methylbenzene, especially if it were to be used in industrial processes or as an intermediate in the synthesis of other compounds.
Applications De Recherche Scientifique
Summary of the Application
“4-(Chloromethyl)-2-fluoro-1-methylbenzene” is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
Methods of Application or Experimental Procedures
An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . This method allows for the convenient preparation of 2-hydroxy-methyl-4(3 H)-quinazolinones in one pot .
Results or Outcomes
Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
2. Application as a Pharmaceutical Intermediate
Summary of the Application
“4-(Chloromethyl)-2-fluoro-1-methylbenzene” is used as a pharmaceutical intermediate .
Methods of Application or Experimental Procedures
The compound is sensitive to moisture and reacts with water . It should be stored under dry inert gas in a dry and well-ventilated place .
Results or Outcomes
The compound is used in the synthesis of various pharmaceutical products .
Safety And Hazards
Orientations Futures
The potential uses and future directions for a compound like “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could be wide-ranging, depending on its physical and chemical properties. It could potentially be used in the synthesis of other compounds, or in applications like materials science or pharmaceuticals .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRDDZQCBOCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595232 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
CAS RN |
147542-00-5 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147542-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

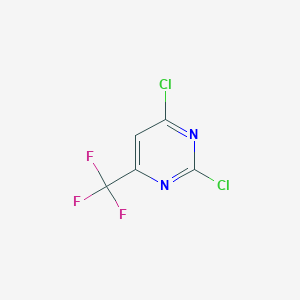
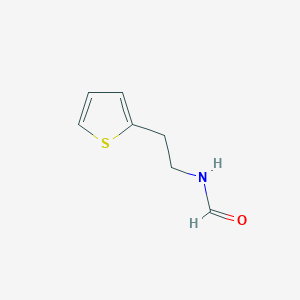
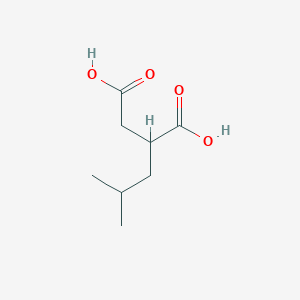
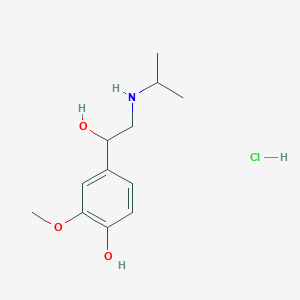
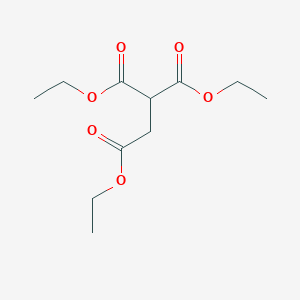
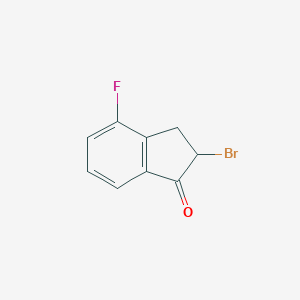
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)

